molecular formula C19H20N6OS B7358315 7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one

7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one

Cat. No.: B7358315
M. Wt: 380.5 g/mol
InChI Key: QVLFEWNYZXVCHO-UHFFFAOYSA-N
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Description

7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one is a complex organic compound that features a unique structure combining a benzimidazole moiety with a thienopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, which is then coupled with the thienopyridine core under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpiperazine: A common building block used in organic synthesis.

    Imatinib: A benzamide used for the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors.

    Tofacitinib: A JAK1-selective inhibitor used in the treatment of autoimmune diseases.

Uniqueness

7-Amino-6-(6-(4-methyl-1-piperazinyl)-1h-benzimidazol-2-yl)-thieno[3,2-b]pyridin-5(4h)-one is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

7-amino-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4H-thieno[3,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c1-24-5-7-25(8-6-24)11-2-3-12-14(10-11)22-18(21-12)15-16(20)17-13(4-9-27-17)23-19(15)26/h2-4,9-10H,5-8H2,1H3,(H,21,22)(H3,20,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLFEWNYZXVCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CS5)NC4=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2056122-65-5
Record name 7-amino-6-[6-(4-methylpiperazin-1-yl)-1H-1,3-benzodiazol-2-yl]-4H,5H-thieno[3,2-b]pyridin-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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